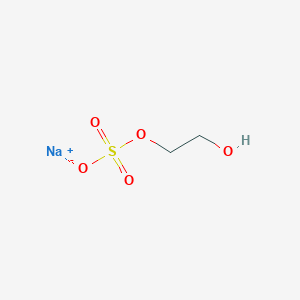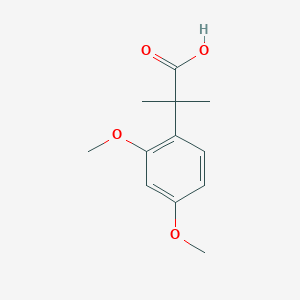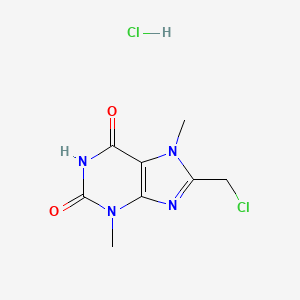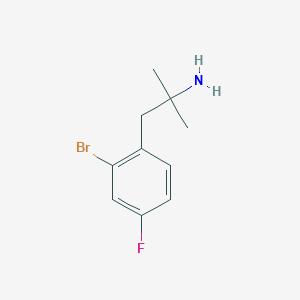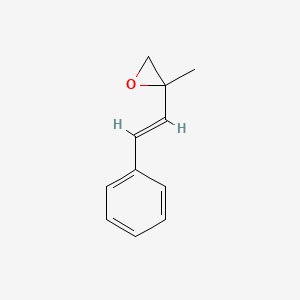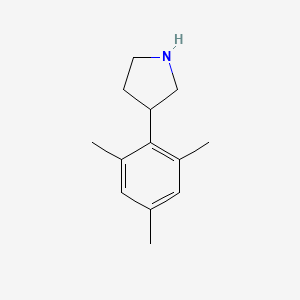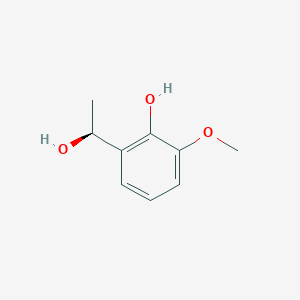![molecular formula C8H15NO2 B13600875 1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
1,5-Dioxa-8-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties . The presence of heteroatoms like oxygen and nitrogen in the ring system imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-8-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic structure .
Another method involves the use of olefin metathesis reactions with a Grubbs catalyst. This method, although complex and expensive, allows for the formation of the spirocyclic structure with high precision . The reaction conditions for this method typically involve the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the optimization of the Prins cyclization reaction due to its simplicity and efficiency . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. This method is preferred in industrial settings due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dioxa-8-azaspiro[5.5]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring system, which can act as reactive sites for various reagents .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used to reduce the compound.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions yield reduced derivatives . Substitution reactions result in the formation of substituted spirocyclic compounds with various functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,5-Dioxa-8-azaspiro[5.5]undecane is primarily related to its ability to interact with specific molecular targets and pathways . For example, as an inhibitor of the MmpL3 protein, it binds to the protein and inhibits its function, thereby preventing the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1,5-Dioxa-8-azaspiro[5.5]undecane can be compared with other similar spirocyclic compounds, such as 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes . These compounds share similar structural features but differ in the types and positions of the heteroatoms in the ring system .
1,3-Dioxane-1,3-dithiane Spiranes: These compounds contain both oxygen and sulfur atoms in the ring system, which imparts different chemical and physical properties compared to this compound.
Bis(1,3-oxathiane) Spiranes: These compounds contain two oxathiane rings, which also result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms in the ring system, which provides a distinct set of chemical and physical properties .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1,5-dioxa-8-azaspiro[5.5]undecane |
InChI |
InChI=1S/C8H15NO2/c1-3-8(7-9-4-1)10-5-2-6-11-8/h9H,1-7H2 |
Clave InChI |
JOVBKDXXCUZXDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1)OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


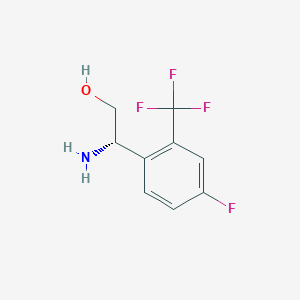

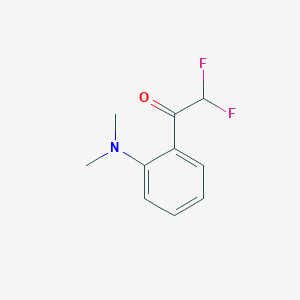
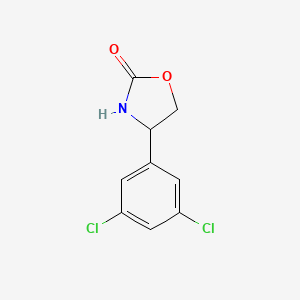
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
